1-Cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-thione
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Overview
Description
1-Cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-thione is a chemical compound with the molecular formula C₁₃H₂₄N₂OS It is characterized by its unique structure, which includes a cyclohexyl group, an ethoxy group, and a dimethylimidazolidine-2-thione core
Preparation Methods
The synthesis of 1-Cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-thione typically involves the reaction of cyclohexylamine with ethyl chloroformate to form an intermediate, which is then reacted with 5,5-dimethylimidazolidine-2-thione. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-thione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
1-Cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-thione can be compared with other similar compounds, such as:
1-Cyclohexyl-4-methoxy-5,5-dimethylimidazolidine-2-thione: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1-Cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-one: This compound has an oxygen atom instead of a sulfur atom, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63547-90-0 |
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Molecular Formula |
C13H24N2OS |
Molecular Weight |
256.41 g/mol |
IUPAC Name |
1-cyclohexyl-4-ethoxy-5,5-dimethylimidazolidine-2-thione |
InChI |
InChI=1S/C13H24N2OS/c1-4-16-11-13(2,3)15(12(17)14-11)10-8-6-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,14,17) |
InChI Key |
MGJPKEYEBPUZCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(N(C(=S)N1)C2CCCCC2)(C)C |
Origin of Product |
United States |
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